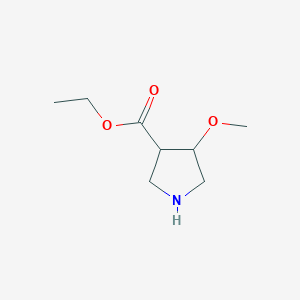
(2-(Trifluoromethoxy)pyridin-4-YL)methanamine 2hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Trifluoromethoxy)pyridin-4-YL)methanamine 2hcl: is a chemical compound with the molecular formula C7H7F3N2O. It is a derivative of pyridine, substituted with a trifluoromethoxy group at the 2-position and a methanamine group at the 4-position. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Trifluoromethoxy)pyridin-4-YL)methanamine 2hcl typically involves the reaction of 2-(trifluoromethoxy)pyridine with formaldehyde and ammonia under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the methanamine group.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (2-(Trifluoromethoxy)pyridin-4-YL)methanamine 2hcl can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions where the trifluoromethoxy group or the methanamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: (2-(Trifluoromethoxy)pyridin-4-YL)methanamine 2hcl is used as an intermediate in the synthesis of various organic compounds. It is also employed in the development of new chemical reactions and catalysts.
Biology: In biological research, this compound is used to study the effects of trifluoromethoxy and methanamine groups on biological systems. It is also used in the synthesis of biologically active molecules.
Medicine: This compound has potential applications in medicinal chemistry for the development of new drugs. Its unique chemical structure makes it a valuable scaffold for designing molecules with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2-(Trifluoromethoxy)pyridin-4-YL)methanamine 2hcl involves its interaction with specific molecular targets in biological systems. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The methanamine group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparación Con Compuestos Similares
- (2-(Difluoromethoxy)pyridin-4-YL)methanamine 2hcl
- (2-(Trifluoromethyl)pyridin-4-YL)methanamine hcl
Comparison:
- (2-(Trifluoromethoxy)pyridin-4-YL)methanamine 2hcl has a trifluoromethoxy group, which provides unique electronic and steric properties compared to the difluoromethoxy and trifluoromethyl analogs.
- The trifluoromethoxy group enhances the compound’s stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry and industrial processes.
Propiedades
Fórmula molecular |
C7H9Cl2F3N2O |
|---|---|
Peso molecular |
265.06 g/mol |
Nombre IUPAC |
[2-(trifluoromethoxy)pyridin-4-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C7H7F3N2O.2ClH/c8-7(9,10)13-6-3-5(4-11)1-2-12-6;;/h1-3H,4,11H2;2*1H |
Clave InChI |
GOVPSISNDHMTMP-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=C1CN)OC(F)(F)F.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Alloc-2,9-diazaspiro[5.5]undecane](/img/structure/B14047870.png)
![5-Pyrimidinecarboxamide, N-[5-[[[2-fluoro-3-(trifluoromethyl)phenyl]amino]carbonyl]-2-methylphenyl]-4-methoxy-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-](/img/structure/B14047871.png)
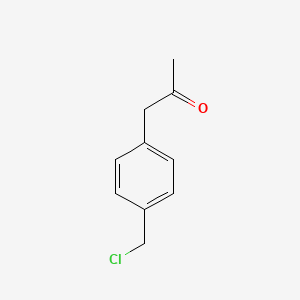
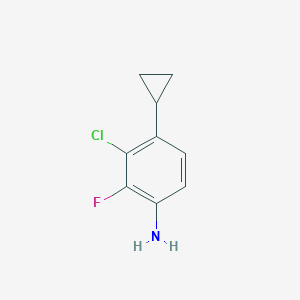


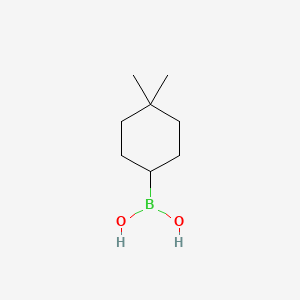

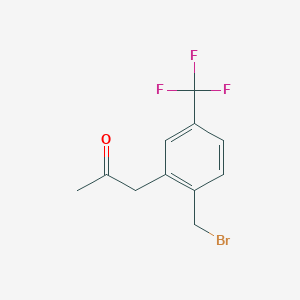

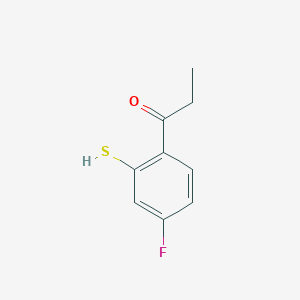
![4-(4-{[(5Z)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile](/img/structure/B14047917.png)
